1H-Indol-2-ol
Overview
Description
1H-Indol-2-ol, also known as indole, is a fundamental scaffold in medicinal chemistry and is present in many natural and synthetic molecules with significant biological activity. It is a heterocyclic compound that features a benzene ring fused to a pyrrole ring and possesses diverse biological properties, including anti-tumor and anti-inflammatory activities. These properties are often associated with interactions with DNA and proteins .
Synthesis Analysis
The synthesis of 1H-indole derivatives has been explored through various catalytic methods. Gold(I)-catalyzed cycloisomerization has been used to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols from 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, with the reactions proceeding efficiently for a wide variety of substrates . Rhodium-catalyzed C-H annulation has been employed for the one-step synthesis of 1H-indole-2,3-dicarboxylates from arylhydrazines and maleates, tolerating a variety of functional groups . Additionally, a catalyst-free, one-pot three-component reaction has been developed for the synthesis of functionalized dihydro-1H-indol-4(5H)-ones, following a group-assisted-purification (GAP) chemistry process .
Molecular Structure Analysis
The molecular structure of 1H-indole derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was confirmed by single-crystal X-ray diffraction, and its molecular packing was analyzed using Hirshfeld surface analysis and DFT calculations .
Chemical Reactions Analysis
1H-Indole derivatives undergo a variety of chemical reactions. The quasi-antiaromatic 2H-indol-2-one ring system can be generated and further reacted with pi-nucleophiles to afford substituted oxindoles or undergo intramolecular cyclization to give spiro-substituted oxindoles . 1H-Indole-3-carboxaldehyde derivatives are known to undergo facile C–C and C–N coupling reactions and reductions, serving as key intermediates for the preparation of biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-indole derivatives are influenced by their functional groups and molecular structure. For example, the synthesis of 1H-indole-3-carboxaldehyde derivatives highlights their reactivity due to the presence of carbonyl groups, which are prone to various coupling reactions and reductions . The indole nucleus's reactivity and interactions with biological targets are key to its pharmacological properties, as demonstrated by the synthesis and biological evaluation of 1,3-dihydro-2H-indol-2-ones derivatives, which exhibit antibacterial, antifungal, and antitubercular activities .
Scientific Research Applications
Cycloisomerization for Synthesis of Indole Derivatives : Gold-catalyzed cycloisomerization of specific compounds leads to the preparation of 1H-indole-2-carbaldehydes, which are valuable in organic synthesis (Kothandaraman et al., 2011).
Cytotoxic Activity and Potential Antiviral Applications : Synthesis of indole derivatives demonstrates notable cytotoxic activity against various cancer cell lines, and computational studies suggest potential interactions with the SARS-CoV-2 virus (Gobinath et al., 2021).
Functionalization through Palladium-Catalyzed Reactions : Indoles, synthesized and functionalized via palladium-catalyzed reactions, are crucial in creating biologically active compounds (Cacchi & Fabrizi, 2005).
Use in Heterocyclic Compound Synthesis : Isatins, including 1H-indole-2,3-dione, serve as versatile substrates for synthesizing a variety of heterocyclic compounds and pharmaceuticals (Garden & Pinto, 2001).
Application in Anion Sensing Technology : Certain indole derivatives show promise in anion sensing, capable of recognizing and signaling the presence of specific anions (Bayindir & Saracoglu, 2016).
Antibacterial Activity : Novel 1H-indol-2-ol derivatives exhibit effective antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Tu et al., 2018).
Monitoring Enzymatic Activity : 1H-indol-3-yl glycosides, derivatives of indole, are used in histochemical detection of glycosidase activity, indicating their utility in biological assays (Böttcher et al., 2018).
Synthesis of Indole Derivatives with Antimicrobial Activity : New 1H-Indole derivatives show significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (Anonymous, 2020).
Safety And Hazards
1H-Indol-2-ol is generally considered a low-toxicity compound, but proper safety procedures should still be followed . This includes ensuring good ventilation during handling, avoiding contact with skin and eyes, and washing with plenty of water in case of contact . If ingested or inhaled, medical attention should be sought .
properties
IUPAC Name |
1H-indol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFAEUICJHBVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937712 | |
Record name | 1H-Indol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indol-2-ol | |
CAS RN |
16990-73-1 | |
Record name | 1H-Indol-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16990-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indol-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016990731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indol-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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